
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one is an organic compound known for its unique structure and reactivity. This compound features a cyclobutanone ring substituted with tert-butylimino and tetramethyl groups, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one typically involves the reaction of tert-butylamine with a suitable cyclobutanone derivative under controlled conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while reduction could produce an amine derivative.
科学的研究の応用
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in ring-opening reactions, leading to the formation of various intermediates and products .
類似化合物との比較
Similar Compounds
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine: Known for its strong basicity and use in catalysis.
tert-Butylamine: A simpler amine with similar reactivity but different applications.
Buprofezin: An insect growth regulator with a different structure but similar functional groups.
Uniqueness
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one is unique due to its cyclobutanone ring and the presence of both tert-butylimino and tetramethyl groups. This combination of structural features imparts distinct reactivity and makes it valuable for various chemical transformations and applications.
特性
CAS番号 |
63196-51-0 |
|---|---|
分子式 |
C12H21NO |
分子量 |
195.30 g/mol |
IUPAC名 |
3-tert-butylimino-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C12H21NO/c1-10(2,3)13-8-11(4,5)9(14)12(8,6)7/h1-7H3 |
InChIキー |
IVVWNDDFJZYCFM-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=NC(C)(C)C)C(C1=O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


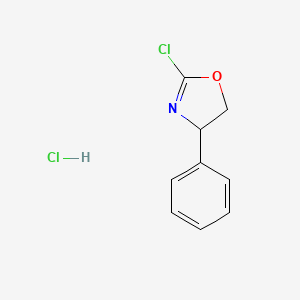
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
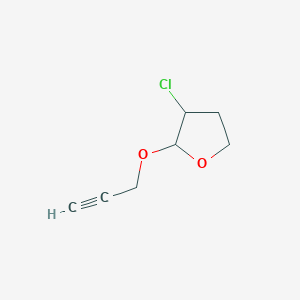

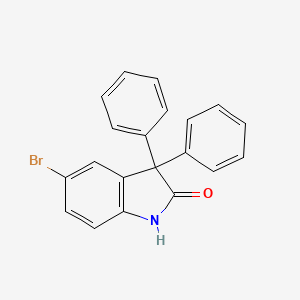
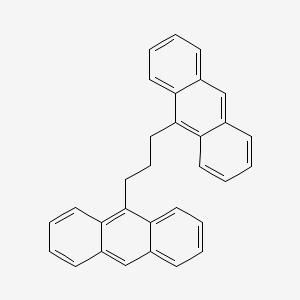
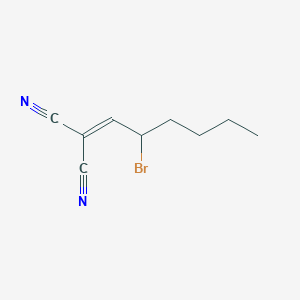

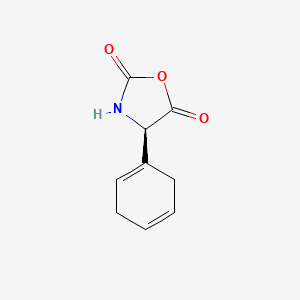
![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

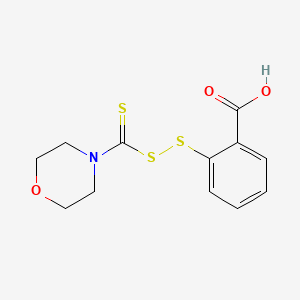

![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
